
potassium;1,2,3,5-tetra(propan-2-yl)cyclopenta-1,3-diene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium;1,2,3,5-tetra(propan-2-yl)cyclopenta-1,3-diene is an organometallic compound characterized by the presence of a cyclopentadiene ring substituted with four isopropyl groups and a potassium ion
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of potassium;1,2,3,5-tetra(propan-2-yl)cyclopenta-1,3-diene typically involves the reaction of 1,2,3,5-tetra(propan-2-yl)cyclopenta-1,3-diene with a potassium source. One common method is the deprotonation of the cyclopentadiene derivative using a strong base such as potassium hydride (KH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production. The use of high-purity reagents and solvents, along with stringent control of reaction conditions, is crucial for industrial synthesis.
化学反应分析
Types of Reactions
Potassium;1,2,3,5-tetra(propan-2-yl)cyclopenta-1,3-diene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The compound can participate in nucleophilic substitution reactions, where the potassium ion can be replaced by other cations or functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Various nucleophiles under appropriate conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce fully saturated hydrocarbons.
科学研究应用
Chemistry
In chemistry, potassium;1,2,3,5-tetra(propan-2-yl)cyclopenta-1,3-diene is used as a ligand in coordination chemistry. Its unique structure allows it to form stable complexes with various metal ions, which can be utilized in catalysis and material science.
Biology and Medicine
While specific biological and medicinal applications of this compound are less common, its derivatives may be explored for potential pharmacological activities. The structural features of the compound could be modified to enhance biological interactions.
Industry
In industry, this compound can be used as a precursor for the synthesis of other organometallic compounds. Its stability and reactivity make it suitable for various industrial processes, including polymerization and the production of specialty chemicals.
作用机制
The mechanism by which potassium;1,2,3,5-tetra(propan-2-yl)cyclopenta-1,3-diene exerts its effects is primarily through its ability to coordinate with metal ions. The cyclopentadiene ring and isopropyl groups provide a sterically hindered environment, which can influence the reactivity and stability of the resulting complexes. The potassium ion plays a crucial role in stabilizing the negative charge on the cyclopentadiene ring, facilitating various chemical transformations.
相似化合物的比较
Similar Compounds
Potassium cyclopentadienide: A simpler analog without the isopropyl substitutions.
Sodium;1,2,3,5-tetra(propan-2-yl)cyclopenta-1,3-diene: Similar structure but with sodium instead of potassium.
Lithium;1,2,3,5-tetra(propan-2-yl)cyclopenta-1,3-diene: Similar structure but with lithium instead of potassium.
Uniqueness
Potassium;1,2,3,5-tetra(propan-2-yl)cyclopenta-1,3-diene is unique due to the presence of four isopropyl groups, which provide steric hindrance and influence the compound’s reactivity. The potassium ion also imparts specific properties that differentiate it from its sodium and lithium analogs, such as solubility and coordination behavior.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
CAS 编号 |
133947-37-2 |
|---|---|
分子式 |
C17H29K |
分子量 |
272.5 g/mol |
IUPAC 名称 |
potassium;1,2,3,5-tetra(propan-2-yl)cyclopenta-1,3-diene |
InChI |
InChI=1S/C17H29.K/c1-10(2)14-9-15(11(3)4)17(13(7)8)16(14)12(5)6;/h9-13H,1-8H3;/q-1;+1 |
InChI 键 |
OVVNWJJFYLQBRY-UHFFFAOYSA-N |
规范 SMILES |
CC(C)[C-]1C=C(C(=C1C(C)C)C(C)C)C(C)C.[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



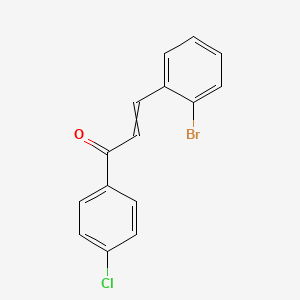
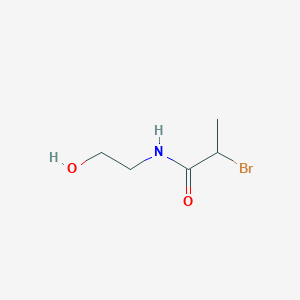
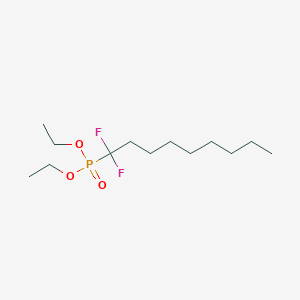

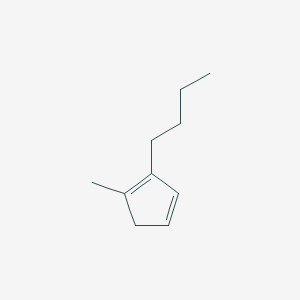
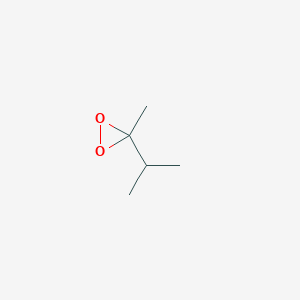
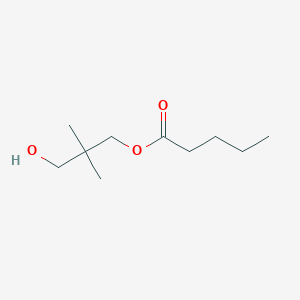
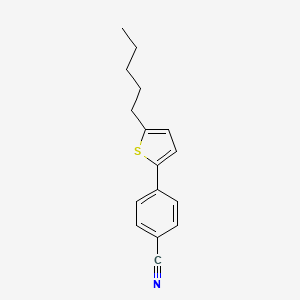
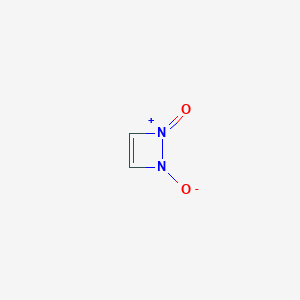
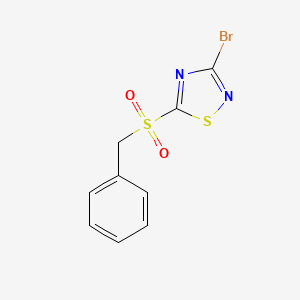


![N~3~-Acetyl-N-[2-(1H-imidazol-5-yl)ethyl]-beta-alaninamide](/img/structure/B14273893.png)
